5(6)-Carboxyeosin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

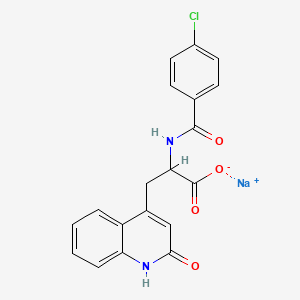

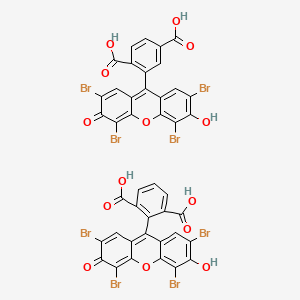

5(6)-Carboxyeosin is a fluorescent dye that is commonly used in biological research. It is a derivative of eosin, which is a red dye that is commonly used in histology and microscopy. This compound is a water-soluble dye that emits a bright green fluorescence under excitation with blue light. It is widely used as a fluorescent probe for labeling proteins, nucleic acids, and other biomolecules.

Aplicaciones Científicas De Investigación

Enzyme-Based Photohydrogen Production : A study by Adam et al. (2017) demonstrated that 5-carboxyeosin, used as a photosensitizer in combination with the [FeFe]-hydrogenase HydA1 and plant-type ferredoxin PetF, achieved a high light-driven turnover number and turnover frequency in an in vitro system for photohydrogen production. This system was fueled effectively by ambient daylight, showing potential for sustainable hydrogen production (Adam et al., 2017).

Liposome-Cell Interactions : Ralston et al. (1981) reported that impurities in 5(6)-carboxyfluorescein could affect phospholipid vesicle stability and the apparent rates of carboxyfluorescein transfer into cells. They emphasized the importance of thorough purification and characterization of the dye for applications with vesicles and/or cells, offering insights into the methodology of using carboxyfluorescein in biochemical studies (Ralston et al., 1981).

Intracellular pH Measurement : Yang et al. (2015) developed fiber-optic reflection-based pH micro-probes doped with a pH-sensitive dye, including 5(6)-carboxyfluorescein, for intracellular pH monitoring. This innovation enables neutral pH monitoring and quasi-real-time data acquisition, thereby playing a crucial role in single-cell experiments (Yang et al., 2015).

Monitoring Conformational Changes in Proteins : Esmann (1991) described the use of 6-carboxy-eosin as a sensitive, non-covalently bound fluorescent probe for monitoring conformational changes in detergent-solubilized Na,K-ATPase. This study highlighted the potential of 6-carboxy-eosin in investigating the dynamics of protein structures (Esmann, 1991).

Propiedades

IUPAC Name |

2-(2,4,5,7-tetrabromo-3-hydroxy-6-oxoxanthen-9-yl)benzene-1,3-dicarboxylic acid;2-(2,4,5,7-tetrabromo-3-hydroxy-6-oxoxanthen-9-yl)terephthalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C21H8Br4O7/c22-11-4-9-13(8-3-6(20(28)29)1-2-7(8)21(30)31)10-5-12(23)17(27)15(25)19(10)32-18(9)14(24)16(11)26;22-10-4-8-13(12-6(20(28)29)2-1-3-7(12)21(30)31)9-5-11(23)17(27)15(25)19(9)32-18(8)14(24)16(10)26/h2*1-5,26H,(H,28,29)(H,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFSXKPEQVWGHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br)C(=O)O.C1=CC(=C(C=C1C(=O)O)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H16Br8O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1383.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

132201-84-4 |

Source

|

| Record name | 5(6)-Carboxyeosin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Bromo-11,11-dimethyl-11H-benzo[a]fluorene](/img/structure/B598413.png)

![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B598416.png)

![2H-Oxireno[3,4]cyclopenta[1,2-b]furan,hexahydro-4-methoxy-2-methyl-,(1a-alpha-,2-alpha-,2a-alpha-,4-](/img/no-structure.png)